molecular formula C17H25N5O8 B2388539 Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1351611-94-3

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No.: B2388539
CAS No.: 1351611-94-3
M. Wt: 427.414
InChI Key: DTPYRSBYQSXRER-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex organic compound that features a piperazine ring, an oxadiazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling with piperazine and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is unique due to the combination of its structural features, including the oxadiazole and azetidine rings, which are not commonly found together in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4.C2H2O4/c1-3-23-15(22)20-6-4-19(5-7-20)13(21)10-18-8-12(9-18)14-16-11(2)17-24-14;3-1(4)2(5)6/h12H,3-10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPYRSBYQSXRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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